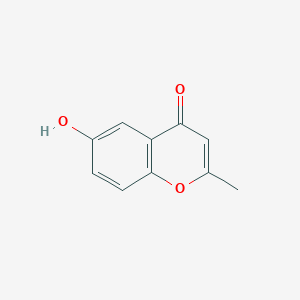

6-Hydroxy-2-methylchromone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-2-methylchromone is a naturally occurring phenolic compound belonging to the chromone family. Chromones are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties . This compound is found in various plants and fungi and has been the subject of extensive research due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methylchromone can be achieved through several methods. One common approach involves the reaction of 2,5-diacetoxyacetophenone with potassium tert-butylate in tetrahydrofuran, followed by treatment with sodium hydroxide and copper dichloride . Another method includes the oxidation of visnagin to 6-formyl-7-hydroxy-5-methoxy-2-methylchromone using potassium dichromate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and reactions in aqueous media, is becoming increasingly popular to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy-2-methylchromone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 6-formyl-7-hydroxy-5-methoxy-2-methylchromone .

Common Reagents and Conditions: Common reagents used in these reactions include potassium dichromate for oxidation and sodium hydroxide for base-mediated reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the chromone structure.

Major Products: The major products formed from these reactions include various substituted chromones, which can be further modified to enhance their biological activity .

Applications De Recherche Scientifique

6-Hydroxy-2-methylchromone has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 6-Hydroxy-2-methylchromone involves its interaction with various molecular targets and pathways. For example, it has been shown to down-regulate the expression of CDK4 and the anti-apoptotic gene Bcl-2 while up-regulating the expression of pro-apoptotic genes P53 and Bax . This dual mechanism of inducing apoptosis and cell cycle arrest contributes to its anticancer activity.

Comparaison Avec Des Composés Similaires

- 5-Methoxy-6-hydroxy-2-methylchromone

- 5-Hydroxy-2-methylchromone-7-O-rutinosides

Comparison: 6-Hydroxy-2-methylchromone is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities compared to other chromone derivatives. For instance, the presence of the hydroxyl group at the 6-position enhances its antioxidant properties, while the methyl group at the 2-position contributes to its stability and reactivity .

Activité Biologique

6-Hydroxy-2-methylchromone is a member of the chromone family, which is recognized for its diverse biological activities. This compound has been the subject of various studies that highlight its potential in medicinal chemistry due to its antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of the biological activity of this compound, including research findings, mechanisms of action, and potential applications.

Overview of Chromones

Chromones are a class of compounds characterized by a benzopyran ring structure. They exhibit a wide range of biological activities, making them significant in pharmaceutical research. The specific activities attributed to this compound include:

- Antioxidant Activity : Protects cells from oxidative damage.

- Antimicrobial Activity : Inhibits the growth of bacteria and fungi.

- Anticancer Activity : Induces apoptosis in cancer cells.

- Anti-inflammatory Activity : Reduces inflammation in various biological contexts.

Target Interactions

This compound interacts with multiple biological targets, influencing various biochemical pathways:

- Oxidative Stress Pathways : The compound may enhance the activity of antioxidant enzymes, reducing oxidative stress markers in cells.

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells, particularly through interactions with cyclin-dependent kinases (CDKs).

- Apoptotic Pathways : The compound promotes apoptosis in tumor cells by modulating pro-apoptotic and anti-apoptotic gene expressions.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidants, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.5 | Induces apoptosis via caspase activation |

| HCT-116 (Colon) | 5.0 | Cell cycle arrest at G1 phase |

| HepG2 (Liver) | 6.0 | Down-regulation of Bcl-2 and up-regulation of P53 |

These findings suggest that the compound's anticancer properties may be linked to its ability to induce DNA fragmentation and alter gene expression related to apoptosis.

Case Studies

- Study on Cytotoxicity : A study evaluated the effects of this compound on MCF-7 and HCT-116 cell lines, demonstrating significant cytotoxicity with IC50 values below 10 µM. The mechanism involved induction of apoptosis and modulation of cell cycle proteins .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against drug-resistant strains of Escherichia coli and Klebsiella pneumoniae, finding that the compound effectively inhibited bacterial growth at low concentrations .

Propriétés

IUPAC Name |

6-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYURGBCWIOCCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.